molecular formula C20H42Mg B14678806 magnesium;decane CAS No. 31500-43-3

magnesium;decane

Cat. No.: B14678806
CAS No.: 31500-43-3
M. Wt: 306.9 g/mol
InChI Key: CLEQRZWWQRLJAU-UHFFFAOYSA-N
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Description

However, magnesium (Mg) and decane (C₁₀H₂₂) may interact in specific contexts, such as in coordination chemistry, material science, or interfacial systems. Magnesium, an alkaline earth metal, commonly forms ionic or organometallic compounds, while decane, a linear alkane, is chemically inert but relevant in adsorption, solvent, or interfacial studies. This article focuses on magnesium's coordination chemistry with organic ligands analogous to decane (e.g., long-chain carboxylates) and compares these systems with structurally similar compounds.

Properties

CAS No.

31500-43-3

Molecular Formula

C20H42Mg

Molecular Weight

306.9 g/mol

IUPAC Name

magnesium;decane

InChI

InChI=1S/2C10H21.Mg/c2*1-3-5-7-9-10-8-6-4-2;/h2*1,3-10H2,2H3;/q2*-1;+2

InChI Key

CLEQRZWWQRLJAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[CH2-].CCCCCCCCC[CH2-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium decane can be synthesized through various methods, including the reaction of magnesium with decane under controlled conditions. One common method involves the use of magnesium powder and decane in a solvent, with the reaction being facilitated by heat and a catalyst. The reaction typically takes place at elevated temperatures to ensure complete interaction between the magnesium and decane molecules.

Industrial Production Methods

In industrial settings, magnesium decane is produced using large-scale reactors where magnesium and decane are combined under controlled conditions. The process involves the careful monitoring of temperature, pressure, and reaction time to ensure the desired product is obtained. The use of catalysts and solvents can enhance the efficiency of the reaction and improve the yield of magnesium decane.

Chemical Reactions Analysis

Types of Reactions

Magnesium decane undergoes various chemical reactions, including:

    Oxidation: Magnesium decane can react with oxygen to form magnesium oxide and decane derivatives.

    Reduction: The compound can be reduced under specific conditions to yield magnesium and decane.

    Substitution: Magnesium decane can participate in substitution reactions where one or more hydrogen atoms in decane are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of magnesium decane include oxygen, hydrogen, and various catalysts. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of magnesium decane include magnesium oxide, decane derivatives, and substituted decane compounds. These products have various applications in different fields, including chemistry and industry.

Scientific Research Applications

Magnesium decane has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its role in biochemical reactions.

    Medicine: Investigated for its potential therapeutic applications and effects on human health.

    Industry: Utilized in the production of fuels, solvents, and other industrial products.

Mechanism of Action

The mechanism of action of magnesium decane involves its interaction with various molecular targets and pathways. Magnesium ions play a crucial role in many biochemical processes, including enzyme activation and stabilization of cellular structures. Decane, as a hydrocarbon, can interact with lipid membranes and affect their properties. The combination of magnesium and decane results in a compound that can influence multiple pathways and targets in biological systems.

Comparison with Similar Compounds

Magnesium Coordination with Long-Chain Carboxylates

Magnesium forms stable complexes with carboxylate ligands, which serve as analogs to hypothetical magnesium-decane interactions. Key examples include:

Magnesium Laurate (C₁₂)
  • Structure: Magnesium dilaurate (C₂₄H₄₆MgO₄) consists of a Mg²⁺ ion coordinated by two laurate (dodecanoate) anions .
  • Properties :
    • Low solubility in polar solvents due to the hydrophobic C₁₂ chain.
    • Thermal stability up to 250°C, making it suitable for polymer additives .
Magnesium Citrate (C₆)
  • Structure : Hexadentate coordination with citrate ligands, forming Mg(C₆H₅O₇)³⁻ complexes .
  • Properties :
    • High solubility in water, used in pharmaceuticals for Mg supplementation .
    • Exhibits bio-relevant antioxidant activity .
Magnesium Stearate (C₁₈)
  • Structure: Mg²⁺ coordinated by two stearate (octadecanoate) anions.
  • Properties :
    • Hydrophobic, widely used as a lubricant in tablets.
    • Higher thermal stability (decomposition >300°C) compared to laurate .
Structural and Bonding Differences
Compound Ligand Chain Length Coordination Geometry Bond Length (Mg–O, Å) Thermal Stability (°C)
Magnesium Laurate C₁₂ Tetrahedral 2.03–2.07 ~250
Magnesium Citrate C₆ Octahedral 2.04–2.10 ~200
Magnesium Stearate C₁₈ Tetrahedral 2.05–2.09 >300
Calcium Stearate C₁₈ Hexagonal 2.40–2.50 ~160

Key Observations :

  • Shorter carboxylates (e.g., citrate) enable stronger Mg–O bonds (2.04–2.10 Å) compared to longer chains (2.03–2.09 Å for laurate) due to reduced steric hindrance .
  • Calcium analogs exhibit weaker metal-oxygen bonds and lower thermal stability, highlighting Mg's superior polarizing power .
Interfacial Behavior with Decane
  • Decane + Water Systems : Presence of CO₂ or methane reduces IFT by 15–20%, with metals like Mg²⁺ likely altering interfacial activity through ion-specific effects .
  • Membrane Partitioning: Chronic ethanol exposure reduces decane derivative (5-doxyl decane) partitioning into erythrocyte membranes, suggesting Mg²⁺ could modulate lipid interactions in biological systems .

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